

Unveiling the Structure of Eriobofuran: A Comparative Guide to its Synthetic Confirmation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Hydroxyeriobofuran

Cat. No.: B593529

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For researchers, scientists, and professionals in drug development, the unambiguous determination of a synthetic molecule's structure is paramount. This guide provides a comparative analysis of the experimental data confirming the structure of synthetic eriobofuran, a dibenzofuran natural product, against potential alternatives.

Initially identified as **9-Hydroxyeriobofuran**, extensive database searches revealed no such compound. However, the closely related and structurally significant compound, eriobofuran, with the systematic name 2,4-dimethoxydibenzofuran-3-ol, has been characterized. This guide will focus on the established structure of eriobofuran and the experimental methodologies used for its confirmation.

Confirmed Structure vs. Hypothetical Alternatives

The definitive structure of eriobofuran has been established through a combination of spectroscopic techniques and comparison with closely related, crystallographically-confirmed molecules. While no specific alternative structures have been formally proposed in the literature for eriobofuran, total synthesis and structural elucidation inherently consider and rule out other possibilities, such as different substitution patterns on the dibenzofuran core.

The primary methods for structural confirmation in modern organic chemistry are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. For eriobofuran, while a dedicated crystal structure is not publicly available, the crystal structure of the closely related derivative, 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol,

provides a robust reference for the core dibenzofuran skeleton and the relative positioning of substituents.^[1]

Experimental Data for Structural Confirmation

The structural confirmation of synthetic eriobofuran would rely on a meticulous comparison of its spectroscopic data with that of the natural product or with theoretically predicted values. The following tables summarize the expected quantitative data from key analytical techniques.

Table 1: Predicted ¹H NMR Spectroscopic Data for Eriobofuran (in CDCl₃)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1	~ 6.8 - 7.0	d	~ 8.0
H-6, H-7, H-8, H-9	~ 7.2 - 7.8	m	-
OCH ₃ (C2)	~ 3.9 - 4.1	s	-
OCH ₃ (C4)	~ 3.9 - 4.1	s	-
OH (C3)	~ 5.0 - 6.0 (variable)	br s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Eriobofuran (in CDCl₃)

Carbon Atom	Predicted Chemical Shift (ppm)
C-1	~ 100 - 105
C-2	~ 158 - 162
C-3	~ 140 - 145
C-4	~ 155 - 160
C-4a	~ 115 - 120
C-5a	~ 120 - 125
C-6	~ 120 - 125
C-7	~ 125 - 130
C-8	~ 110 - 115
C-9	~ 120 - 125
C-9a	~ 125 - 130
C-9b	~ 150 - 155
OCH ₃ (C2)	~ 55 - 60
OCH ₃ (C4)	~ 55 - 60

Table 3: Mass Spectrometry Data for Eriobofuran

Technique	Expected [M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
ESI-MS	245.07	Loss of methyl groups (-15), loss of methoxy group (-31)

Experimental Protocols

The confirmation of the structure of a newly synthesized batch of eriobofuran would involve the following key experiments:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: To determine the number of different types of protons and their neighboring environments.
- ^{13}C NMR: To determine the number of different types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the substitution pattern on the dibenzofuran core.

2. Mass Spectrometry (MS):

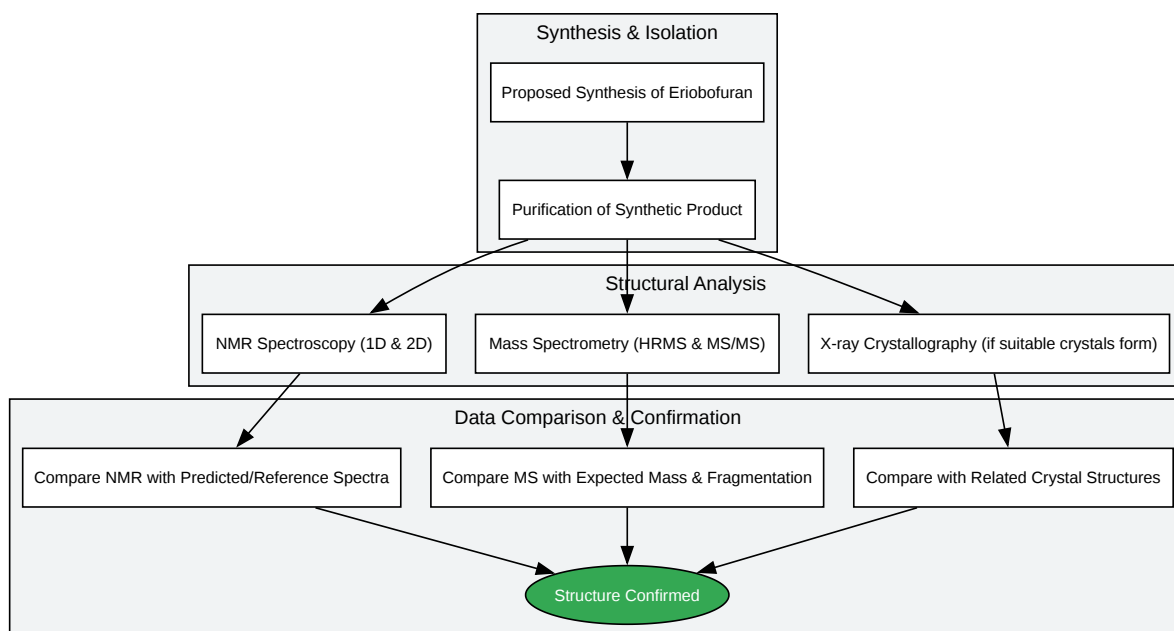
- High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula $\text{C}_{14}\text{H}_{12}\text{O}_4$.
- Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern, providing further evidence for the proposed structure.

3. X-ray Crystallography:

- In the absence of a crystal structure for eriobofuran itself, comparison of unit cell parameters and key bond lengths/angles with the published data for 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol would provide strong corroborating evidence for the core structure.^[1]

Visualization of the Confirmation Workflow

The logical workflow for confirming the structure of synthetic eriobofuran is depicted in the following diagram:



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Structure of Eriobofuran: A Comparative Guide to its Synthetic Confirmation]. BenchChem, [2025]. [Online PDF]. Available at:

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